molecular formula C12H15BN2O3 B1410611 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid CAS No. 2096337-20-9

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

Cat. No. B1410611
CAS RN: 2096337-20-9
M. Wt: 246.07 g/mol
InChI Key: CRFPSRBQJCWDQR-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, also known as 6-boronic acid indazole, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. This compound has been found to have several interesting properties, including strong affinity for metal ions and low toxicity. It has been used in a variety of synthetic pathways, such as the synthesis of heterocyclic compounds, and has been studied for its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis and Structural Studies

  • A study explored the synthesis and structure-activity relationship (SAR) of compounds including boronic acids, similar to the one , for potential use in obesity treatment. This involved Suzuki coupling of boronic acids and revealed the SAR of the MCH-1 receptor with various aryl and heterocyclic moieties (Hadden et al., 2010).
  • Another research reported the regiospecific synthesis of indazole isomers, using boronic acids in palladium-catalyzed Suzuki coupling reactions. This highlights the utility of boronic acids in synthesizing structurally diverse compounds (Dandu et al., 2007).

Chemical Properties and Reactions

  • A study on the design, synthesis, and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles investigated the reaction of boronic acids in Suzuki coupling, emphasizing the role of these compounds in synthesizing kinase inhibitors (Gogireddy et al., 2014).
  • Research into hydrotris(indazolyl)borates showcased the synthesis of ligands with diverse indazole substituents. The study highlighted the tunable regiochemistry of these compounds, which is significant in the context of boron chemistry and coordination compounds (Rheingold et al., 1997).

Application in Material Science

  • The synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol, a related compound, were studied for their potential in controlled drug delivery systems. This illustrates the broad applicability of such compounds in material science and pharmaceuticals (Abdelaal & Abbas, 1996).

Catalysis and Synthesis

  • A study on Cu-catalyzed arylation of indazoles using aryl boronic acids demonstrated a novel approach to synthesize medicinally important compounds. This underscores the importance of boronic acid derivatives in facilitating complex chemical reactions (Kumar et al., 2015).

properties

IUPAC Name

[1-(oxan-2-yl)indazol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFPSRBQJCWDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

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